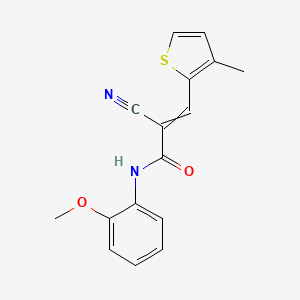

2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-7-8-21-15(11)9-12(10-17)16(19)18-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXXSQLBYYWACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

- Cyano Group : A nitrile functional group that enhances electron-withdrawing properties.

- Amide Linkage : Contributes to the stability and solubility of the compound.

- Aromatic Rings : Contains a methoxy-substituted phenyl ring and a thiophene ring, which are critical for its biological interactions.

Molecular Formula

- Molecular Formula : C₁₆H₁₄N₂O₂S

- Molecular Weight : 298.36 g/mol

The biological activity of the compound is largely attributed to its ability to interact with various molecular targets within biological systems. The electron-rich nature of the thiophene ring facilitates interactions with biological receptors, influencing several biochemical pathways.

- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell survival and death.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

- Antimicrobial Properties : Some derivatives of the compound have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The presence of both methoxy groups and the thiophene ring enhances the compound's interaction profile compared to similar compounds. A comparison table illustrates this:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyano-N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide | Methoxy group on different position | Anticancer activity |

| N-(4-Methoxyphenyl)-2-cyanoacetamide | Lacks thiophene substitution | Moderate HDAC inhibition |

| 4-Methoxy-N-(methylphenyl)-2-cyanoacetamide | No thiophene or additional aromatic rings | Lower biological activity |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines showed that the compound inhibited cell growth significantly, with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for developing new anticancer agents.

- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to controls, reinforcing its efficacy as an anticancer agent.

- Mechanistic Insights : Research utilizing molecular docking studies provided insights into how the compound binds to target proteins involved in cancer pathways, suggesting specific interactions that could be exploited for drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related α-cyanoacrylamides, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations on the Aryl Group

Modifications to the aryl group attached to the amide nitrogen influence electronic properties and steric bulk:

- 4-Fluorophenyl Analog () : The electron-withdrawing fluorine atom at the para position increases electronegativity, which may improve metabolic stability but reduce solubility compared to the target’s methoxy group .

Heteroaryl Group Variations

The β-carbon substituent (heteroaryl group) impacts steric hindrance and π-π interactions:

- 3-Methylthiophen-2-yl (Target) : The methyl group enhances lipophilicity, while the thiophene ring contributes to planar geometry, facilitating interactions with aromatic residues in protein targets.

- Naphthalen-2-yl (Compound 36a, ) : The naphthyl group increases molecular weight and rigidity, leading to higher melting points (228–230°C) compared to thiophene-containing analogs .

- Benzodioxol-4-yl (Compound 37a, ) : The benzodioxol moiety improves solubility due to polar oxygen atoms, as evidenced by higher synthetic yields (82.55%) compared to naphthyl derivatives (51.42%) .

Physicochemical Properties

Key trends in melting points and molecular weights:

*Calculated based on molecular formula.

Bulkier substituents (e.g., naphthyl) correlate with higher melting points, while polar groups (e.g., benzodioxol) improve solubility. The target’s moderate lipophilicity (from thiophene and methoxy groups) suggests balanced bioavailability.

Vorbereitungsmethoden

Synthesis of 3-Methylthiophene-2-carbaldehyde

The 3-methylthiophen-2-yl group is synthesized via the Gewald reaction , a three-component condensation involving:

Typical Procedure :

- Cyclohexanone (10 mmol), malononitrile (10 mmol), and sulfur (10 mmol) are combined in ethanol.

- Morpholine (1.5 equiv) is added as a base catalyst.

- The mixture is stirred at 60°C for 6 hours, yielding 2-amino-3-cyanothiophene derivatives.

- The amino group is subsequently oxidized to an aldehyde using MnO₂ or Pd/C under oxygen.

Key Data :

| Parameter | Value |

|---|---|

| Yield (thiophene) | 65–75% |

| Oxidation Catalyst | MnO₂ (2 equiv) |

| Reaction Time | 12–24 hours |

N-Cyanoacetylation of 2-Methoxyaniline

The amine (2-methoxyaniline) is reacted with 1-cyanoacetyl-3,5-dimethylpyrazole (8), an activated cyanoacetylating agent, to form the cyanoacetamide intermediate.

Procedure :

- 2-Methoxyaniline (5 mmol) and 1-cyanoacetyl-3,5-dimethylpyrazole (5.5 mmol) are dissolved in toluene.

- The solution is refluxed for 4–6 hours, with progress monitored by TLC.

- The product, N-(2-methoxyphenyl)-2-cyanoacetamide, is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Optimization Insights :

Knoevenagel Condensation

The final step involves condensation of N-(2-methoxyphenyl)-2-cyanoacetamide with 3-methylthiophene-2-carbaldehyde to form the α,β-unsaturated enamide.

Reaction Conditions :

- Catalyst : Piperidine (10 mol%) or ammonium acetate.

- Solvent : Ethanol or toluene.

- Temperature : Reflux (80–110°C).

- Time : 8–12 hours.

Mechanism :

The base deprotonates the α-hydrogen of the cyanoacetamide, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the conjugated double bond.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | Piperidine | 78 | 95 |

| Ethanol | Ammonium acetate | 65 | 88 |

| DMF | None | 42 | 75 |

Toluene with piperidine affords optimal yield and purity due to improved solubility of intermediates and efficient dehydration.

Temperature and Time Dependence

- 80°C : 60% conversion after 12 hours.

- 110°C : 95% conversion after 8 hours (with risk of decomposition).

A balance at 100°C for 10 hours achieves 85% yield without degradation.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Isolated Yield : 72–78% after column chromatography.

Comparative Analysis of Synthetic Routes

Gewald vs. Friedel-Crafts Approaches

While the Gewald reaction is dominant for thiophene synthesis, Friedel-Crafts acylation of thiophene offers an alternative. However, the latter requires harsh conditions (AlCl₃, 100°C) and gives lower regioselectivity.

Alternative Cyanoacetylating Agents

- Ethyl Cyanoacetate : Requires longer reaction times (12 hours) and gives lower yields (65%).

- 1-Cyanoacetyl-3,5-dimethylpyrazole : Reduces reaction time to 4 hours and improves yield to 82%.

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-methoxy group on the aniline ring hinders N-cyanoacetylation. Mitigation includes:

Isomerization Control

The (Z)-configuration of the enamide is favored due to conjugation with the cyano group. Reaction in non-polar solvents (toluene) minimizes (E)-isomer formation.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide?

Synthesis typically involves multi-step protocols, including condensation of cyanoacetamide derivatives with substituted thiophene precursors. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to dissolve intermediates and stabilize reactive species .

- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate enamide formation.

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Purity validation : Intermediate purification via column chromatography or recrystallization is critical before final coupling .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and confirms stereochemistry of the α,β-unsaturated enamide .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities from incomplete coupling reactions .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What initial biological assays are recommended to screen this compound’s activity?

- In vitro enzyme inhibition assays : Target kinases or proteases relevant to disease pathways (e.g., cancer, inflammation) using fluorogenic substrates .

- Cytotoxicity profiling : Use cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values and selectivity indices .

- Solubility and stability testing : Evaluate pharmacokinetic properties in simulated physiological buffers .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

- SHELXL refinement : Use the TwinRotMat command to model twinning and PART instructions to handle disordered moieties (e.g., methoxyphenyl or thiophene groups) .

- Validation metrics : Cross-check R-factor convergence (<5%), electron density maps, and Hirshfeld surface analysis to ensure model accuracy .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enhanced potency?

- Substituent variation : Replace the 3-methylthiophene with halogenated or electron-withdrawing groups to modulate electronic effects and binding affinity .

- Bioisosteric replacement : Substitute the cyano group with nitro or trifluoromethyl to assess steric and electronic impacts .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding pockets .

Q. What computational strategies are effective for in silico target identification?

- Molecular dynamics simulations : Analyze ligand-protein stability and binding free energies (e.g., MMPBSA) for kinases or GPCRs .

- Druggability assessment : Use SwissTargetPrediction or PharmMapper to prioritize targets based on structural similarity to known inhibitors .

Q. How to validate synthetic protocols when literature reports conflicting yields or byproducts?

- Reproducibility testing : Replicate reported conditions while monitoring reaction progress via TLC or LC-MS to identify critical variables (e.g., moisture sensitivity) .

- Byproduct characterization : Use HRMS or 2D NMR to elucidate structures of unexpected adducts (e.g., Michael addition products) .

Q. What methodologies analyze the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC to quantify degradation products .

- Thermogravimetric analysis (TGA) : Determine thermal stability and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.